1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an appropriate isocyanate with an amine.
Introduction of the Indole Sulfonyl Group: This step involves the sulfonylation of an indole derivative, which can be achieved using sulfonyl chlorides in the presence of a base.
Attachment of the Difluorophenyl Group: This can be done through a nucleophilic substitution reaction where a difluorophenyl halide reacts with the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorophenyl)-3-(2-(methylsulfonyl)ethyl)urea
- 1-(2,6-difluorophenyl)-3-(2-(ethylsulfonyl)ethyl)urea
- 1-(2,6-difluorophenyl)-3-(2-(phenylsulfonyl)ethyl)urea
Uniqueness
1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of the indole sulfonyl group, which can impart specific biological activities and chemical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S/c1-12-18(13-6-3-4-9-16(13)24(12)2)28(26,27)11-10-22-19(25)23-17-14(20)7-5-8-15(17)21/h3-9H,10-11H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKGRJLBYUZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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